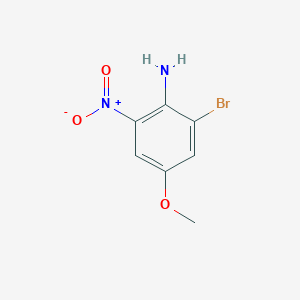

2-Bromo-4-methoxy-6-nitroaniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-methoxy-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCRRMSGEDGSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620387 | |

| Record name | 2-Bromo-4-methoxy-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10172-35-7 | |

| Record name | 2-Bromo-4-methoxy-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-bromo-5-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methoxy-6-nitroaniline (CAS No. 10172-35-7)

Introduction

2-Bromo-4-methoxy-6-nitroaniline, identified by the CAS number 10172-35-7, is a highly functionalized aromatic amine.[1] Its unique substitution pattern, featuring an amine, a bromine atom, a methoxy group, and a nitro group, makes it a valuable and versatile intermediate in synthetic organic chemistry. The strategic placement of these functional groups—an electron-donating amine and methoxy group, and an electron-withdrawing nitro group—creates a molecule with distinct electronic properties and multiple reactive sites. This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, analytical characterization methods, and its applications as a strategic building block, particularly in the field of medicinal chemistry and drug development.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective use in experimental design. The compound is typically a solid at room temperature. Key data are summarized below.

| Property | Value | Source |

| CAS Number | 10172-35-7 | [1] |

| Molecular Formula | C₇H₇BrN₂O₃ | |

| Molecular Weight | 247.05 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 117-121 °C | |

| Boiling Point | 352.1 ± 37.0 °C at 760 mmHg | |

| InChI Key | FYCRRMSGEDGSFS-UHFFFAOYSA-N |

Synthesis and Purification Protocol

The synthesis of this compound is not a trivial single-step reaction due to the need for precise regiochemical control of three different functional groups on the aniline ring. A common and logical synthetic strategy involves a multi-step pathway starting from a more readily available precursor, such as 4-methoxyaniline. This approach utilizes protecting groups and exploits the directing effects of the substituents to install the bromo and nitro groups in the desired positions.

Rationale for the Synthetic Strategy

The chosen pathway involves an initial acetylation of the highly activating amino group of 4-methoxyaniline. This serves two purposes:

-

Moderation of Reactivity: It reduces the activating and acid-sensitive nature of the amine, preventing unwanted side reactions like oxidation or polymerization under subsequent bromination and nitration conditions.

-

Steric Hindrance: The bulky acetyl group helps direct the incoming electrophiles to the positions ortho to the amine, although the primary directing influence remains the powerful ortho-, para-directing methoxy group.

Following protection, electrophilic bromination is performed. The methoxy group directs the bromine to the ortho position (position 2). Subsequently, nitration is carried out. The combined directing effects of the methoxy and acetamido groups guide the nitro group to the remaining activated position ortho to the amine (position 6). Finally, deprotection via acid or base hydrolysis reveals the target amine.

Experimental Workflow Diagram

Caption: Multi-step synthesis workflow for this compound.

Detailed Step-by-Step Protocol

-

Step 1: Synthesis of 4-Methoxyacetanilide (Protection)

-

Dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

-

After the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with water, and dry. Purity can be checked by TLC and melting point.

-

-

Step 2: Synthesis of 2-Bromo-4-methoxyacetanilide (Bromination)

-

Dissolve the 4-methoxyacetanilide (1.0 eq) from the previous step in a suitable solvent such as glacial acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution. The use of NBS is preferable to Br₂ for milder, more selective bromination.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, pour the mixture into water to precipitate the product.

-

Filter, wash with water, and recrystallize from ethanol to yield pure 2-bromo-4-methoxyacetanilide.

-

-

Step 3: Synthesis of 2-Bromo-4-methoxy-6-nitroacetanilide (Nitration)

-

Add the 2-bromo-4-methoxyacetanilide (1.0 eq) slowly and in portions to concentrated sulfuric acid, keeping the temperature below 10 °C with an ice-salt bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution from step 1, ensuring the temperature does not rise above 5 °C.

-

Stir for 1-2 hours at 0-5 °C.

-

Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

-

Step 4: Synthesis of this compound (Deprotection)

-

Suspend the crude 2-bromo-4-methoxy-6-nitroacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then neutralize carefully with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the final product.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed. While a comprehensive public database of spectra for this specific compound is limited, the expected data can be inferred from its structure.

| Technique | Expected Observations |

| ¹H NMR | - Two singlets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two non-equivalent aromatic protons. - A singlet for the methoxy (-OCH₃) protons (approx. 3.8-4.0 ppm). - A broad singlet for the amine (-NH₂) protons (approx. 5.0-6.0 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Six distinct signals in the aromatic region (approx. 110-160 ppm) for the benzene ring carbons. - One signal in the aliphatic region (approx. 55-60 ppm) for the methoxy carbon. |

| FT-IR (cm⁻¹) | - N-H stretching (two bands for primary amine) around 3300-3500. - Aromatic C-H stretching around 3000-3100. - Asymmetric and symmetric NO₂ stretching around 1500-1550 and 1330-1370, respectively. - C-O (aryl ether) stretching around 1200-1250. - C-Br stretching in the fingerprint region (< 1000). |

| Mass Spec (MS) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

Reactivity and Applications in Drug Development

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. It serves as a versatile scaffold for building molecular complexity. Related bromo-aniline compounds are widely used in coupling reactions that are fundamental to modern pharmaceutical synthesis.[3]

-

The Amine Group (-NH₂): Can be diazotized to form a diazonium salt, which is a versatile intermediate that can be converted into a wide range of other functional groups (e.g., -OH, -CN, -F, -Cl, -I). It can also undergo acylation or alkylation.

-

The Bromo Group (-Br): Is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[3] This is a cornerstone of modern drug discovery for assembling complex molecular architectures.

-

The Nitro Group (-NO₂): Can be readily reduced to an amino group. This unmasks a new reactive site, transforming the molecule into a diamine derivative. This new amine can then be used for further functionalization, such as forming heterocyclic rings (e.g., benzimidazoles, quinoxalines), which are common motifs in pharmacologically active compounds.

Caption: Key reaction pathways for this compound in drug synthesis.

Safety and Handling Protocols

Proper handling of this compound is essential due to its potential hazards. It is classified as harmful and an irritant.

-

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]

-

Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.[4][5]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

-

-

Handling and Storage:

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][8]

-

Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]

-

References

- Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. [Link]

- PubChem. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752. [Link]

Sources

- 1. This compound | 10172-35-7 [chemicalbook.com]

- 2. Buy 2-Bromo-6-methoxy-4-nitroaniline | 16618-66-9 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis, Characterization, and Chemical Properties of Substituted Nitroanilines

Abstract: This document provides an in-depth technical examination of the chemical properties, synthesis, and analysis of substituted nitroanilines, a class of compounds critical to the pharmaceutical and materials science industries. While specific experimental data for 2-Bromo-4-methoxy-6-nitroaniline is not extensively available in peer-reviewed literature, this guide will utilize the well-documented and structurally related compound, 2,6-Dibromo-4-nitroaniline , as a representative model. The principles of synthesis, spectroscopic analysis, reactivity, and safe handling detailed herein are fundamentally applicable to this compound and provide researchers, scientists, and drug development professionals with a robust framework for working with this entire class of chemical intermediates.

Introduction to Substituted Nitroanilines

Substituted nitroanilines are aromatic compounds featuring both an amino (-NH₂) and a nitro (-NO₂) group, along with other substituents, on a benzene ring. This unique combination of an electron-donating group (amine) and a powerful electron-withdrawing group (nitro) imparts a distinct reactivity profile, making them exceptionally versatile building blocks in organic synthesis.[1] They are foundational intermediates in the production of a wide range of commercial products, including azo dyes, pigments, and agrochemicals.[1] In the pharmaceutical sector, the nitroaniline scaffold is a precursor for synthesizing more complex molecules, where the nitro group can be readily reduced to a second amine, opening pathways to heterocycles like benzimidazoles, which are known for their broad pharmacological activities.[2][3]

This guide focuses on 2,6-Dibromo-4-nitroaniline as a model system to explore the core chemical principles governing this class of molecules. Its synthesis and characterization are well-established, providing a reliable and instructive example for laboratory practice.

Physicochemical and Structural Properties

The identity and physical state of a compound are the first parameters established in any chemical workflow. 2,6-Dibromo-4-nitroaniline is a yellow crystalline solid at room temperature.[4] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,6-Dibromo-4-nitroaniline | N/A |

| CAS Number | 827-94-1 | [5] |

| Molecular Formula | C₆H₄Br₂N₂O₂ | [5] |

| Molecular Weight | 295.92 g/mol | [5] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 203-207 °C | [4] |

Synthesis and Mechanistic Considerations

The synthesis of 2,6-Dibromo-4-nitroaniline is typically achieved via the electrophilic aromatic substitution of 4-nitroaniline. The reaction's regioselectivity is a classic example of substituent effects in action. The strongly activating, ortho-, para-directing amine group and the strongly deactivating, meta-directing nitro group work in concert. The amine group directs the incoming bromine electrophiles to its two open ortho positions (positions 2 and 6), which are conveniently meta to the nitro group.

Recommended "Green" Synthesis Protocol

A modern and environmentally conscious approach avoids the use of hazardous liquid bromine and organic solvents, instead generating the brominating agent in situ from bromide and bromate salts in an acidic aqueous medium.[4]

Causality Behind Experimental Choices:

-

Aqueous Sulfuric Acid: The acidic medium is crucial for the in-situ generation of the electrophilic bromine species (Br⁺) from the reaction between bromide (Br⁻) and bromate (BrO₃⁻).

-

NaBr/NaBrO₃ Ratio: A 2:1 molar ratio of sodium bromide to sodium bromate is often used to ensure the efficient generation of the brominating agent.[4]

-

Room Temperature Reaction: The reaction is sufficiently exothermic and proceeds efficiently without heating, which prevents the formation of unwanted byproducts.

-

Filtration for Isolation: The product is a solid that precipitates from the aqueous reaction mixture, making simple filtration an effective method for isolation and initial purification.[4]

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, prepare a slurry of 4-nitroaniline in an aqueous solution of sulfuric acid.

-

In a separate beaker, prepare an aqueous solution containing sodium bromide (NaBr) and sodium bromate (NaBrO₃).[4]

-

Slowly add the bromide-bromate solution dropwise to the stirred 4-nitroaniline slurry at ambient temperature over approximately 2 hours.

-

After the addition is complete, continue to stir the reaction mixture vigorously for an additional 2 hours to ensure the reaction proceeds to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Collect the precipitated solid product, 2,6-Dibromo-4-nitroaniline, by vacuum filtration.

-

Wash the solid with deionized water to remove any residual acid and salts. The product can be further purified by recrystallization if necessary.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the bromide-bromate synthesis method.

Caption: Experimental workflow for the synthesis of 2,6-Dibromo-4-nitroaniline.

Spectroscopic Profile and Structural Validation

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a comprehensive chemical fingerprint of the molecule.

General Analytical Workflow

A standard workflow for the characterization of a synthesized organic compound like 2,6-Dibromo-4-nitroaniline is depicted below.

Caption: General workflow for the spectroscopic analysis of the final product.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is recorded from a KBr pellet of the solid sample.[6]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| ~3080 | C-H Stretch | Aromatic Ring |

| ~1610 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1500 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) |

| ~1340 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) |

| Below 600 | C-Br Stretch | Bromo Group |

Table based on characteristic frequencies for similar compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. For a sample dissolved in a deuterated solvent like DMSO-d₆:[6]

-

¹H NMR: Due to the molecule's symmetry, the two aromatic protons at positions 3 and 5 are chemically equivalent. They would appear as a single peak (a singlet) in the aromatic region (typically δ 8.0-8.5 ppm). The amine (-NH₂) protons would appear as a broad singlet, with a chemical shift that can vary depending on concentration and solvent.

-

¹³C NMR: The spectrum would show four distinct signals for the aromatic carbons due to symmetry: C1 (attached to -NH₂), C2/C6 (attached to -Br), C3/C5 (attached to -H), and C4 (attached to -NO₂).[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Molecular Ion Peak: The key diagnostic feature for 2,6-Dibromo-4-nitroaniline is the isotopic pattern of its molecular ion ([M]⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A molecule with two bromine atoms will therefore exhibit a characteristic triplet of peaks:

-

[M]⁺: Contains two ⁷⁹Br atoms.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Contains two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.

-

Chemical Reactivity and Synthetic Applications

The utility of 2,6-Dibromo-4-nitroaniline stems from the reactivity of its functional groups.

-

Diazotization of the Amine: The primary amine group can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium salt is a powerful electrophile used in azo-coupling reactions to form azo dyes.[8] This is the most significant industrial application of this compound.[4]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl).[2] This transformation yields a substituted diamine, a valuable precursor for synthesizing heterocyclic compounds used in medicinal chemistry.

Safety, Handling, and Storage

Substituted nitroanilines require careful handling due to their potential toxicity. All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[9][10]

| Hazard Category | Description & Precautionary Statements | Source |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. (H302 + H312 + H332) | |

| Irritation | Causes skin and serious eye irritation. (H315, H319) | [10] |

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. P261, P264, P271 | [10][11] |

| Protection | Wear protective gloves, protective clothing, and eye/face protection. (P280) | [10][11] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and store locked up. | [9][12] |

Conclusion

While this compound itself is not a widely characterized compound, the principles governing its chemistry are well-represented by analogues such as 2,6-Dibromo-4-nitroaniline. This guide has detailed the fundamental aspects of synthesis, structural validation, reactivity, and safety associated with this class of molecules. By understanding the directing effects of the substituents, leveraging modern "green" synthetic protocols, and applying a multi-technique spectroscopic approach for characterization, researchers can confidently and safely work with these valuable chemical intermediates in their drug discovery and materials science endeavors.

References

- ChemicalBook. (2025). This compound | 10172-35-7.

- ChemicalBook. (n.d.). 2-BROMO-6-METHOXY-4-NITROANILINE.

- BenchChem. (2025). A Comparative Guide to Nitroaniline Derivatives in Research and Development.

- Apollo Scientific. (n.d.). 2-Bromo-4-methoxyaniline Safety Data Sheet.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl....

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 2-Bromo-4,6-dinitroaniline(1817-73-8) 1H NMR spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries.

- Cresset Group. (2024). Aniline replacement in drug-like compounds.

- ChemicalBook. (n.d.). 2-BROMO-6-METHYL-4-NITROANILINE(102170-56-9) 1H NMR spectrum.

- PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline.

- BenchChem. (n.d.). Spectroscopic Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide.

- BLD Pharm. (n.d.). 32338-02-6|2-Bromo-4-methoxyaniline.

- Santa Cruz Biotechnology. (n.d.). Nitroanilines.

- Google Patents. (n.d.). CN203187606U - 2-bromo-4-nitroaniline synthesis device.

- Sigma-Aldrich. (n.d.). 2-Bromo-4,6-dinitroaniline 94%.

- ChemicalBook. (n.d.). 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum.

- PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene.

- Chem-Impex. (n.d.). 2-Bromo-4-fluoro-6-nitroaniline.

- PMC. (n.d.). 2-Bromo-4-nitroaniline.

- BLDpharm. (n.d.). 1799973-80-0|4-Bromo-2-methoxy-N-methyl-6-nitroaniline.

- World dye variety. (2012). Reactive Blue 4.

- Smolecule. (n.d.). Buy 2-Bromo-6-methoxy-4-nitroaniline | 16618-66-9.

- CymitQuimica. (n.d.). CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene.

- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxyaniline | 32338-02-6.

- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dibromo-4-nitroaniline.

- ChemicalBook. (n.d.). 2,6-Dibromo-4-nitroaniline synthesis.

- ChemicalBook. (n.d.). 2,6-Dibromo-4-nitroaniline(827-94-1) 13C NMR spectrum.

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,6-Dibromo-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-Dibromo-4-nitroaniline(827-94-1) 13C NMR [m.chemicalbook.com]

- 8. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromo-4-methoxy-6-nitroaniline: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

2-Bromo-4-methoxy-6-nitroaniline is a substituted aromatic amine that holds significant potential as a versatile building block in synthetic organic chemistry. Its unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitro, bromo) groups on a benzene ring creates a nuanced electronic landscape, making it a valuable precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its molecular structure, a detailed, field-proven synthesis protocol, and an exploration of its current and potential applications in dye manufacturing and pharmaceutical development.

The strategic placement of the bromo, methoxy, and nitro functionalities allows for selective chemical transformations, offering chemists precise control over the construction of novel molecular architectures.[1] This makes this compound a compound of interest for researchers engaged in the discovery of new dyes, agrochemicals, and pharmacologically active agents.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 10172-35-7 | [3] |

| Molecular Formula | C₇H₇BrN₂O₃ | [3] |

| Molecular Weight | 247.05 g/mol | [4] |

| Appearance | Solid | [3] |

| Melting Point | 117-121 °C | [3] |

| Boiling Point | 352.1 ± 37.0 °C at 760 mmHg | [3] |

| Purity | ≥95% | |

| Storage | 4°C, protect from light | [3] |

Elucidation of the Molecular Structure

The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. The spatial arrangement and electronic interactions of these groups dictate the molecule's reactivity and physical properties.

Structural Isomers and Comparative Analysis

Furthermore, the dihedral angle between the nitro group and the aromatic ring in 2-bromo-4-nitroaniline is minimal (4.57°), suggesting significant resonance stabilization.[5] In this compound, the presence of the ortho-amino and methoxy groups likely influences the orientation of the nitro group due to steric and electronic effects.

dot

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology

Materials:

-

4-Methoxy-2-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

Bromination: In a round-bottom flask, dissolve 1 equivalent of 4-methoxy-2-nitroaniline in glacial acetic acid. To this stirred solution, add 1.1 equivalents of N-bromosuccinimide portion-wise over 30 minutes, maintaining the temperature below 30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water to remove any remaining acetic acid and succinimide.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.

-

Drying: Dry the purified product under vacuum at 40-50°C.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its selectivity and milder reaction conditions compared to liquid bromine, which reduces the formation of poly-brominated byproducts.

-

Acetic Acid: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution reaction.

-

Recrystallization: This purification technique is employed to remove any unreacted starting materials and byproducts, yielding a product of high purity suitable for further applications.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research and industry.

Dye Synthesis

Substituted nitroanilines are crucial precursors in the synthesis of azo dyes. [6][7]The amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. The specific substituents on the aniline ring, such as the bromo and methoxy groups in this compound, play a significant role in tuning the final color and fastness properties of the dye. [8]

Pharmaceutical and Agrochemical Synthesis

The aniline scaffold is a common motif in many biologically active molecules. The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. [1]These reactions are powerful tools for constructing complex molecular frameworks found in many pharmaceuticals and agrochemicals. [2]The nitro group can also be reduced to an amine, providing another site for chemical modification.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3] Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of a diverse range of valuable compounds. Its well-defined molecular structure, characterized by a unique substitution pattern, offers multiple avenues for chemical modification. The synthesis protocol detailed in this guide provides a reliable method for its preparation, enabling researchers to access this versatile building block for their discovery and development programs in the fields of materials science, pharmaceuticals, and beyond. Further exploration of the reactivity and applications of this compound is warranted and is expected to uncover new opportunities for innovation.

References

- 2-Bromo-4-nitroaniline. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(4), o813. [Link]

- Industrial Applications of 2-Bromo-4,6-dinitroaniline: Beyond Dye Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 10172-35-7 | this compound. (n.d.). Alachem Co., Ltd.

- Synthesis of A. 4-Bromo-2-methoxyaniline. (n.d.). PrepChem.com.

- Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. (2010). Organic Process Research & Development, 14(3), 649-652. [Link]

- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (2010). CN101671266A.

- 2-Bromo-4-nitroaniline. (2018). SIELC Technologies. [Link]

- Color change cyanoacryl

- Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. (2010). RSC Publishing. [Link]

- 2-bromo-4-nitroaniline synthesis device. (2013). CN203187606U.

- 2-Bromo-4-nitroaniline. (2009).

- 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752. (n.d.). PubChem.

- 2-Bromo-4-nitroaniline. (2009). PubMed Central. [Link]

- 2-Bromo-4-methoxyaniline | C7H8BrNO | CID 10899671. (n.d.). PubChem.

- FTIR spectrum of 2-methoxy-4-nitroaniline. (2011).

- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 10172-35-7 [sigmaaldrich.com]

- 4. 10172-35-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-methoxy-6-nitroaniline

Abstract: This guide provides an in-depth, technically-grounded methodology for the synthesis of 2-Bromo-4-methoxy-6-nitroaniline, a highly substituted aniline derivative with significant potential as a building block in medicinal chemistry and materials science. We will explore a robust and regiochemically-controlled synthetic pathway starting from the readily available precursor, 4-methoxyaniline (p-anisidine). The narrative emphasizes the causality behind experimental choices, from the strategic implementation of a protecting group to the controlled sequence of electrophilic aromatic substitutions. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated protocol for obtaining this valuable compound.

Strategic Pathway Design: A Regiochemical Blueprint

The synthesis of a polysubstituted aromatic ring like this compound presents a significant regiochemical challenge. The final structure contains three substituents in addition to the parent amino group: a methoxy group, a bromine atom, and a nitro group. The success of the synthesis is entirely dependent on the order in which these groups are introduced.

The starting material of choice is 4-methoxyaniline (p-anisidine), as it already contains two of the required functional groups in the correct para relationship. The core challenge lies in introducing the bromo and nitro groups ortho to the amine. A retrosynthetic analysis reveals that a sequential electrophilic aromatic substitution is the most logical approach.

The key decision is the sequence of bromination and nitration.

-

Path A (Nitration then Bromination): Nitrating the precursor first would likely yield 4-methoxy-2-nitroaniline. Subsequent bromination would be directed by the powerful ortho-directing amino group to the C6 position, yielding the incorrect isomer, 6-bromo-4-methoxy-2-nitroaniline.

-

Path B (Bromination then Nitration): This is the superior strategy. By first brominating the precursor, we can install the bromine at the C2 position. The subsequent nitration is then directed to the C6 position by the concerted action of the directing groups on the ring.

A critical consideration is the high reactivity of the aniline amino group, which is susceptible to oxidation and can interfere with electrophilic substitution. Therefore, the synthesis must begin with the protection of this amino group, typically via acetylation. The acetyl group moderates the activating effect of the amine and can be easily removed in the final step.

The complete, optimized pathway is therefore a four-step sequence: Acetylation → Bromination → Nitration → Hydrolysis .

Caption: The four-step synthesis pathway to the target compound.

Detailed Experimental Protocols & Mechanistic Insights

This section provides validated, step-by-step protocols for each stage of the synthesis. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Step 1: Protection via Acetylation of 4-Methoxyaniline

Objective: To protect the highly activating and oxidizable amino group as an acetamide, thereby moderating its reactivity for subsequent electrophilic substitutions.

Protocol:

-

Dissolution: In a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 123 g (1.0 mole) of p-anisidine in 300 mL of glacial acetic acid and 220 mL of water.[1]

-

Cooling: To the stirred solution, add 350 g of crushed ice. The temperature of the solution should drop to between 0–5 °C.

-

Acetylation: With vigorous stirring, add 103 mL (1.1 moles) of acetic anhydride in a single portion.[1] The reaction is rapid, and the product, 4-methoxyacetanilide, will precipitate as a dense white crystalline mass within seconds. The temperature may rise to 20-25°C.

-

Isolation: Allow the mixture to stir for an additional 30 minutes. Collect the solid product by vacuum filtration on a Büchner funnel.

-

Washing & Drying: Wash the filter cake thoroughly with cold water until the washings are neutral. Dry the product in a vacuum oven at 60-70 °C.

Scientific Rationale:

-

Acetic Anhydride: A highly efficient and cost-effective acetylating agent.

-

Aqueous Acetic Acid: Acts as a solvent for the starting p-anisidine and the product is largely insoluble in the cold aqueous mixture, facilitating easy isolation.

-

Low Temperature: The initial cooling helps to control the exothermicity of the acetylation reaction.

Step 2: Regioselective Bromination of 4-Methoxyacetanilide

Objective: To install a bromine atom at the C2 position, ortho to the acetamido group.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve the dried 4-methoxyacetanilide (0.9 moles) in 500 mL of glacial acetic acid.

-

Reagent Addition: With stirring, slowly add N-bromosuccinimide (NBS) (0.95 moles) in portions, maintaining the temperature below 30 °C. The use of NBS is preferable to liquid bromine for its ease of handling and higher selectivity.[2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Pour the reaction mixture into 2 L of ice-water with stirring. A solid precipitate will form.

-

Isolation & Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with water to remove acetic acid and succinimide. The crude 2-Bromo-4-methoxyacetanilide can be purified by recrystallization from ethanol/water.

Scientific Rationale:

-

N-bromosuccinimide (NBS): A solid reagent that provides a low-concentration source of electrophilic bromine (Br+), minimizing over-bromination and improving regioselectivity compared to Br₂.

-

Acetic Acid (Solvent): A polar protic solvent that facilitates the electrophilic substitution mechanism.

-

Regiochemistry: The acetamido group is a powerful ortho-, para-director. Since the para position is blocked by the methoxy group, substitution is strongly directed to the ortho positions (C2 and C6). Monobromination typically occurs preferentially at one of these sites.

Step 3: Nitration of 2-Bromo-4-methoxyacetanilide

Objective: To introduce a nitro group at the C6 position, which is activated by the acetamido group and sterically accessible.

Protocol:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly and cautiously add 150 mL of concentrated sulfuric acid to 150 mL of concentrated nitric acid. Keep the temperature below 10 °C.

-

Reaction Setup: In a separate, larger flask equipped with a mechanical stirrer and a thermometer, dissolve the 2-Bromo-4-methoxyacetanilide (0.8 moles) in 400 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 20 °C.

-

Nitration: Cool the solution of the acetanilide to 0-5 °C. Slowly add the pre-cooled nitrating mixture dropwise via an addition funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10 °C.[3]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 3 kg) with vigorous stirring. A yellow solid will precipitate.

-

Isolation: Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral (pH ~7). The product is 2-Bromo-4-methoxy-6-nitroacetanilide.

Scientific Rationale:

-

Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Strict Temperature Control: Nitration reactions are highly exothermic and can lead to the formation of unwanted byproducts or runaway reactions if the temperature is not controlled. Keeping the temperature below 10 °C is critical for selectivity and safety.

-

Regiochemistry: The C6 position is the most favorable site for nitration. It is para to the methoxy group and ortho to the strongly directing acetamido group. The bromine at C2 also weakly directs to C6 (para).

Step 4: Hydrolysis (Deprotection) of the Acetanilide

Objective: To remove the acetyl protecting group and reveal the final primary amine product.

Protocol:

-

Reaction Setup: A mixture of the crude 2-Bromo-4-methoxy-6-nitroacetanilide (0.7 moles) and 1 L of 70% sulfuric acid is placed in a flask and heated to reflux for 2-3 hours.

-

Reaction Completion: The completion of the hydrolysis can be monitored by TLC.

-

Workup: Cool the reaction mixture and carefully pour it into 2 L of ice-water.

-

Neutralization & Precipitation: Slowly neutralize the acidic solution by adding aqueous sodium hydroxide solution until the pH is approximately 7-8. The final product will precipitate as a solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with water and dry. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Scientific Rationale:

-

Acid Hydrolysis: The amide linkage is readily cleaved under strong acidic conditions and heat, regenerating the amine and liberating acetic acid. Basic hydrolysis using reagents like Claisen's alkali is also a viable alternative.[4]

Workflow Visualization and Data Summary

The overall experimental process, from initial reaction to final product isolation, can be visualized as a coherent workflow.

Sources

Spectroscopic Fingerprint of 2-Bromo-4-methoxy-6-nitroaniline: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel and existing molecules is paramount. 2-Bromo-4-methoxy-6-nitroaniline, a substituted aniline derivative, presents a unique combination of functional groups that make it a valuable intermediate. Its utility in drug discovery and materials science necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound (CAS No. 10172-35-7), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical insights into the spectroscopic behavior of this compound.

Molecular Structure and Properties

This compound possesses a strategically functionalized aromatic ring. The interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups, creates a distinct electronic environment that is reflected in its spectroscopic data.

| Property | Value |

| Chemical Formula | C₇H₇BrN₂O₃ |

| Molecular Weight | 247.05 g/mol |

| CAS Number | 10172-35-7 |

| Appearance | Solid |

| Melting Point | 117-121 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the aniline ring.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | Singlet | 1H | Ar-H (H-5) | Deshielded by the adjacent nitro group and para to the amino group. |

| ~7.4 | Singlet | 1H | Ar-H (H-3) | Influenced by the ortho bromo and para methoxy groups. |

| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary depending on solvent and concentration. |

| ~3.9 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide insights into the unique carbon environments within the molecule. The chemical shifts are predicted based on the substituent effects on the aromatic ring. Aromatic carbons typically resonate in the range of 110-160 ppm.[1][2][3]

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-155 | C-4 | Carbon bearing the electron-donating methoxy group, shifted downfield. |

| ~140-145 | C-6 | Carbon attached to the electron-withdrawing nitro group, significantly deshielded. |

| ~135-140 | C-2 | Carbon bearing the bromo substituent. |

| ~120-125 | C-5 | Aromatic CH, influenced by adjacent nitro and methoxy groups. |

| ~115-120 | C-1 | Carbon attached to the amino group. |

| ~110-115 | C-3 | Aromatic CH, influenced by adjacent bromo and methoxy groups. |

| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3200 | Medium | N-H stretching | Primary Amine (-NH₂) |

| 3100-3000 | Weak | C-H stretching | Aromatic C-H |

| 2950-2850 | Weak | C-H stretching | Methoxy (-OCH₃) |

| 1620-1580 | Medium | N-H bending | Primary Amine (-NH₂) |

| 1550-1475 | Strong | Asymmetric NO₂ stretching | Nitro (-NO₂) |

| 1360-1290 | Strong | Symmetric NO₂ stretching | Nitro (-NO₂) |

| 1250-1200 | Strong | C-O stretching | Aryl ether (-OCH₃) |

| 1100-1000 | Medium | C-Br stretching | Bromo (-Br) |

The presence of strong absorption bands for the nitro group's asymmetric and symmetric stretches is a key diagnostic feature in the IR spectrum of this compound.[4][5]

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The mass spectrum of this compound is expected to show a characteristic molecular ion peak with an isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Ion | Notes |

| 246/248 | [M]⁺ | Molecular ion peak, showing the M/M+2 isotopic pattern characteristic of a single bromine atom. |

| 231/233 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 216/218 | [M - NO]⁺ | Loss of nitric oxide. |

| 200/202 | [M - NO₂]⁺ | Loss of a nitro radical. |

| 167 | [M - Br]⁺ | Loss of a bromine radical. |

Fragmentation Pathway

The fragmentation of the molecular ion is likely initiated by the loss of weaker bonds or stable neutral molecules.

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-GC/MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.

-

-

MS Detection:

-

The EI source bombards the eluted compound with electrons (typically 70 eV), causing ionization and fragmentation.

-

The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The resulting mass spectrum will show the relative abundance of the different fragment ions.

Conclusion

The spectroscopic data of this compound, whether predicted or experimentally determined, provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its identity and provides valuable insights into its electronic and structural features. This technical guide serves as a foundational resource for scientists working with this compound, enabling them to confidently utilize it in their research and development endeavors.

References

- Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(2), o480. [Link]

- ResearchGate. (2009). 2-Bromo-4-nitroaniline. [Link]

- SpectraBase. (2025). 2-Bromo-4-nitroaniline. [Link]

- Kang, G., et al. (2015). Crystal structure of 2-bromo-4,6-di-nitroaniline.

- ResearchGate. (2025). Investigation of 2-bromo-6-chloro-4-nitroaniline single crystals for laser and optoelectronics: a nonlinear optical perspective. [Link]

Sources

physical properties of 2-Bromo-4-methoxy-6-nitroaniline

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methoxy-6-nitroaniline

Introduction: A Molecule of Synthetic Importance

This compound is a substituted aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its trifunctional nature—possessing an amine, a nitro group, and a bromine atom on a methoxy-substituted benzene ring—provides multiple reactive sites for constructing more complex molecular architectures. This guide offers a detailed examination of its core physical and spectroscopic properties, providing researchers, scientists, and drug development professionals with the foundational data necessary for its effective use in experimental design, reaction optimization, and material characterization.

Section 1: Compound Identification and Molecular Structure

Correctly identifying a chemical compound is the bedrock of any scientific investigation. The following identifiers and structural details provide an unambiguous profile for this compound.

Chemical Identifiers

A consistent and accurate identification is crucial for sourcing and regulatory compliance. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 10172-35-7 | [1] |

| Molecular Formula | C₇H₇BrN₂O₃ | [2] |

| Molecular Weight | 247.05 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | Benzenamine, 2-bromo-4-methoxy-6-nitro- | N/A |

| InChI Key | FYCRRMSGEDGSFS-UHFFFAOYSA-N |

Molecular Structure

The arrangement of atoms and functional groups dictates the compound's reactivity and physical behavior. The nitro and amino groups are positioned ortho to the bromine atom, while the methoxy group is para to the bromine. This specific substitution pattern influences the molecule's electronic properties and steric accessibility.

Section 2: Core Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and application conditions, particularly in solvent selection and reaction temperature control.

| Property | Value | Notes |

| Physical Form | Solid | |

| Appearance | Pale yellow to yellow or orange powder/crystal | [3] |

| Melting Point | 117-121 °C | This range indicates the temperature at which the solid transitions to a liquid, a key parameter for purity assessment. |

| Boiling Point | 352.1 ± 37.0 °C at 760 mmHg | This is a predicted value; substituted anilines often decompose at high temperatures. |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and dichloromethane. | Inferred from structurally similar compounds.[4] The polar nitro and amine groups are countered by the larger, nonpolar aromatic structure. |

| Storage | Store at 4°C, protected from light, under an inert atmosphere. | Cool, dark, and inert conditions prevent degradation from light or oxidation. |

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecular structure, confirming its identity and purity. While specific spectra for this compound are not publicly cataloged, the expected signals can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (-OCH₃) protons. The two aromatic protons will appear as doublets in the aromatic region (typically 6.0-8.0 ppm), with their specific chemical shifts influenced by the electron-withdrawing nitro group and electron-donating amine and methoxy groups. The amine protons will likely appear as a broad singlet, and the methoxy protons will be a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts will reflect the electronic environment of each carbon; for example, the carbon attached to the nitro group will be shifted significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300-3500 | Symmetric & Asymmetric Stretch |

| C-H (Aromatic) | 3000-3100 | Stretch |

| C-H (Methoxy) | 2850-3000 | Stretch |

| C=C (Aromatic) | 1450-1600 | Stretch |

| N-O (Nitro) | 1500-1550 and 1300-1370 | Asymmetric & Symmetric Stretch |

| C-O (Methoxy) | 1000-1300 | Stretch |

| C-Br (Bromo) | 500-600 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 246 and 248).

Section 4: Experimental Methodologies

The trustworthiness of physical data relies on robust and validated experimental protocols. The following sections detail the standard procedures for characterizing a compound like this compound.

Workflow for Physicochemical Characterization

A systematic approach is essential for obtaining reliable data. The workflow begins with sample preparation and proceeds through multiple analytical techniques to build a comprehensive profile of the compound.

Protocol 1: Synthesis via Nitration (Representative)

Causality: This protocol is based on the common electrophilic aromatic substitution reaction for introducing a nitro group onto an activated benzene ring. The precursor, 2-Bromo-4-methoxyaniline, has two activating groups (amine and methoxy), making the nitration reaction highly favorable. Acetic acid is used as a solvent, and a nitrating agent is added carefully at a controlled temperature to prevent over-nitration and side reactions.

Materials:

-

2-Bromo-4-methoxyaniline

-

Glacial Acetic Acid

-

Nitrating mixture (e.g., HNO₃/H₂SO₄)

-

Ice bath

-

Stir plate and magnetic stir bar

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the starting material, 2-Bromo-4-methoxyaniline, in glacial acetic acid in a flask equipped with a stir bar.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is critical to control the exothermic nitration reaction and improve regioselectivity.

-

Nitration: Add the nitrating mixture dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-3 hours) to ensure the reaction goes to completion.

-

Precipitation: Pour the reaction mixture slowly into a beaker of ice water. The product, being less soluble in water, will precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration, washing it with cold water to remove residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Protocol 2: Spectroscopic Sample Preparation

Causality: Proper sample preparation is paramount for acquiring high-quality spectroscopic data. The chosen solvent must dissolve the analyte without interfering with the measurement.

NMR Spectroscopy:

-

Accurately weigh approximately 5-10 mg of the purified solid.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the tube and invert several times to ensure a homogeneous solution before placing it in the spectrometer.[5]

FT-IR Spectroscopy (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used because it is transparent to infrared radiation.

-

Press the finely ground mixture into a thin, transparent pellet using a hydraulic press.

-

Analyze the pellet in the FT-IR spectrometer against a background of a pure KBr pellet to subtract any atmospheric or instrumental interference.[5]

Section 5: Safety and Handling

Understanding the hazards associated with a chemical is non-negotiable for ensuring laboratory safety.

-

GHS Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

- Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o480.

- Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. ResearchGate.

- PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline.

- PubChem. (n.d.). 2-Bromo-4-nitroanisole.

- Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. ResearchGate.

- Google Patents. (2015). CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline.

- PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene.

Sources

A Technical Guide to the Solubility of 2-Bromo-4-methoxy-6-nitroaniline in Organic Solvents for Pharmaceutical Research

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-Bromo-4-methoxy-6-nitroaniline, a crucial parameter for its potential development as a pharmaceutical agent. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding its solubility profile and a practical, field-proven protocol for its experimental determination.

The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, directly influencing the extent to which it is absorbed into the systemic circulation to exert its therapeutic effect[1]. More than 40% of NCEs developed in the pharmaceutical industry exhibit poor water solubility, which can lead to inadequate absorption, variable bioavailability, and potential gastrointestinal toxicity[2][3]. Therefore, a thorough understanding and characterization of an NCE's solubility in various solvent systems are paramount from the earliest stages of drug discovery. This knowledge informs formulation strategies, aids in the selection of appropriate dosage forms, and is essential for designing reliable in vitro and in vivo studies[4].

Physicochemical Properties of this compound

A foundational understanding of a molecule's physicochemical properties is essential to predict and interpret its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that a solute will dissolve best in a solvent that has a similar polarity[2].

While comprehensive experimental data for this compound is not extensively published, we can infer its likely properties based on its constituent functional groups and data from structurally analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Melting Point (°C) |

| This compound | C₇H₇BrN₂O₃ | 247.05 | ~2.5-3.0 | Not available |

| 2-Bromo-4-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 2.25 | 104 |

| 2-Bromo-4,6-dinitroaniline | C₆H₄BrN₃O₄ | 262.02 | 2.1 | 151-153[5] |

| 4-Bromo-2-methyl-6-nitroaniline | C₇H₇BrN₂O₂ | 231.05 | 2.248 | 519.30 (Predicted)[6] |

| 2-Bromo-6-chloro-4-nitroaniline | C₆H₄BrClN₂O₂ | 251.46 | Not available | 176-178[7] |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.4 | 114[3] |

The structure of this compound incorporates several key functional groups that will dictate its solubility:

-

Aromatic Ring: The benzene core is nonpolar and contributes to solubility in nonpolar organic solvents.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group, capable of dipole-dipole interactions.

-

Amino Group (-NH₂): This group can act as a hydrogen bond donor, enhancing solubility in protic solvents.

-

Bromo Group (-Br): The bromine atom adds to the molecular weight and size, and its electronegativity contributes to the overall polarity.

-

Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen can act as a hydrogen bond acceptor.

The interplay of these groups suggests that this compound will exhibit moderate polarity. The presence of both hydrogen bond donating (amino) and accepting (nitro, methoxy) sites indicates that it will likely have favorable interactions with a range of organic solvents.

Predicted Solubility Profile in Common Organic Solvents

In the absence of direct experimental data, a qualitative prediction of solubility can be made based on the principles of intermolecular forces and the properties of common laboratory solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding. Given the hydrogen bond donating and accepting capabilities of this compound, it is predicted to have good solubility in these solvents. For comparison, 3-nitroaniline is soluble in ethanol and very soluble in methanol[3].

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents are polar but do not have acidic protons to donate for hydrogen bonding. However, they can act as hydrogen bond acceptors. The polar nature of the nitro and methoxy groups should lead to moderate to good solubility in these solvents.

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring of this compound will have some affinity for these solvents. However, the presence of multiple polar functional groups will likely limit its solubility. Therefore, low to moderate solubility is expected in nonpolar solvents.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. Structurally similar compounds like 2-bromo-4-nitroaniline are slightly soluble in chloroform[8]. It is anticipated that this compound will exhibit moderate solubility in chlorinated solvents.

Experimental Protocol for Determining Equilibrium Solubility

To obtain definitive solubility data, a robust and validated experimental method is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid[4][9][10]. The following protocol provides a step-by-step guide for its implementation.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, hexane, toluene)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C is typically used.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is generally recommended[4][10]. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured solubility[11].

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to further pellet the excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solution by HPLC and determine the concentration of this compound from the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the organic solvent, taking into account any dilution factors.

-

Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

The results should be presented in a clear tabular format, including the mean solubility and the standard deviation of the triplicate measurements.

-

Conclusion

For definitive quantitative data, the provided detailed shake-flask experimental protocol offers a reliable and scientifically sound methodology. Adherence to this protocol will enable researchers to generate high-quality, reproducible solubility data, which is indispensable for the continued development of this compound as a potential pharmaceutical candidate.

References

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Cheméo. (2025). 4-Bromo-2-methyl-6-nitroaniline.

- National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-4,6-dinitroaniline. PubChem Compound Database.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data.

- World Health Organization. (n.d.). Annex 4.

Sources

- 1. Guidelines for Reporting Solubility Data [trc.nist.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemeo.com [chemeo.com]

- 7. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]

- 8. 2-BROMO-4-NITROANILINE CAS#: 13296-94-1 [m.chemicalbook.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. who.int [who.int]

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-methoxy-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals